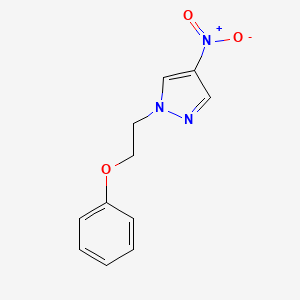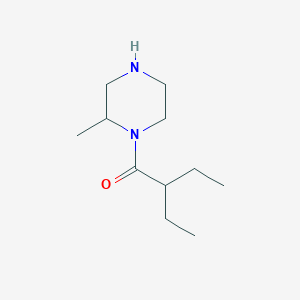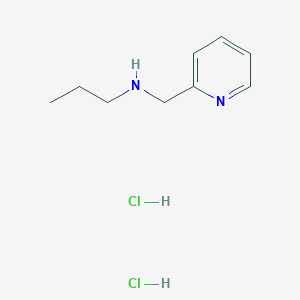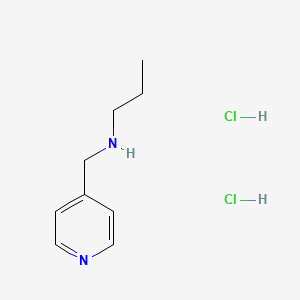
4-Nitro-1-(2-phenoxyethyl)-1H-pyrazole
Übersicht
Beschreibung
“4-Nitro-1-(2-phenoxyethyl)-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as nitropyrazoles. Nitropyrazoles are compounds containing a pyrazole ring which bears a nitro group .
Molecular Structure Analysis
The molecular structure of “4-Nitro-1-(2-phenoxyethyl)-1H-pyrazole” would likely consist of a pyrazole ring substituted with a nitro group at the 4-position and a 2-phenoxyethyl group at the 1-position .Chemical Reactions Analysis
Again, while specific reactions involving “4-Nitro-1-(2-phenoxyethyl)-1H-pyrazole” are not available, similar compounds undergo reactions such as photoinduced Ar–X bond dissociation, which includes transformations like nucleophilic substitution, arylation, alkylation, aminocarbonylation, aminosulfonylation, and decarboxylative coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Nitro-1-(2-phenoxyethyl)-1H-pyrazole” would depend on its specific structure and substituents. For detailed properties, experimental determination or computational prediction would be required .Wissenschaftliche Forschungsanwendungen
Chemical Extraction and Metal Complexation
4-Nitro-1-(2-phenoxyethyl)-1H-pyrazole and similar compounds have been explored for their potential in chemical extraction, particularly in metal complexation. Alkyl-substituted phenolic pyrazoles are known to function as extractants for copper, showing significant strength and selectivity. The introduction of electron-accepting groups like the nitro group enhances the extractant's strength, which is largely dependent on inter-ligand hydrogen bonding and steric factors (Healy et al., 2016).
Reactivity and Synthesis
4-Nitro-1-(2-phenoxyethyl)-1H-pyrazole derivatives demonstrate notable reactivity, making them suitable for various synthetic applications. For instance, 3,4,5-Trinitro-1H-pyrazole, obtained through nitration processes, reacts with ammonia and various amines, showing potential for nucleophilic substitution reactions (Dalinger et al., 2013).
Catalysis and Enzymatic Studies
Research has shown that compounds like 4-Nitro-1-(2-phenoxyethyl)-1H-pyrazole can be involved in enzymatic processes. For example, cytochromes P450 2E1 and 3A, which are crucial in drug metabolism, have been studied using related compounds as probes (Zerilli et al., 1997).
Material Science and Engineering
The use of pyrazole derivatives in materials science is evident in their incorporation as corrosion inhibitors for metals like steel. Pyrazoline derivatives, for example, have been found effective in protecting mild steel in acidic environments (Lgaz et al., 2018).
Medicinal Chemistry and Drug Design
While specific data on 4-Nitro-1-(2-phenoxyethyl)-1H-pyrazole in drug design was not found, related pyrazole compounds have been synthesized for potential use as estrogen receptor ligands (Naoum et al., 2007).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-nitro-1-(2-phenoxyethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-14(16)10-8-12-13(9-10)6-7-17-11-4-2-1-3-5-11/h1-5,8-9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRQNRHOWRJXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1-(2-phenoxyethyl)-1H-pyrazole | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361987.png)




![1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6362030.png)
![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6362033.png)
![1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362036.png)





![3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362080.png)